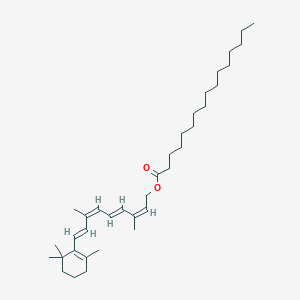

Retinol, palmitate, 9-cis,13-cis-

Description

Non-Enzymatic Isomerization

Non-enzymatic isomerization of retinoids can be induced by factors such as heat, light, and chemical catalysts. Studies have demonstrated that all-trans-retinyl palmitate, the most common and stable isomer, can be converted into a mixture of various cis-isomers, including 9-cis, 13-cis, and the di-cis isomer, 9,13-dicis-retinyl palmitate.

One method to achieve this is through treatment with catalytic quantities of iodine. When all-trans-retinyl palmitate is treated with iodine, an equilibrium mixture of isomers is formed. Research has shown that this mixture contains approximately 61% all-trans, 24% 13-cis, 10% 9-cis, and 5% 9,13-dicis isomers. oup.com This indicates a direct, albeit non-specific, pathway for the formation of 9,13-dicis-retinyl palmitate from the all-trans precursor.

Heat and light can also induce isomerization. Generally, heat treatment tends to favor the formation of 13-cis-retinyl palmitate, while exposure to visible or UV light promotes the formation of the 9-cis isomer. researchgate.net The formation of the 9,13-dicis isomer under these conditions is also possible, arising from the further isomerization of the mono-cis isomers.

| Isomer | Equilibrium Composition (%) with Iodine Catalysis oup.com |

|---|---|

| all-trans-Retinyl Palmitate | 61 |

| 13-cis-Retinyl Palmitate | 24 |

| 9-cis-Retinyl Palmitate | 10 |

| 9,13-dicis-Retinyl Palmitate | 5 |

Structure

2D Structure

Properties

Molecular Formula |

C36H60O2 |

|---|---|

Molecular Weight |

524.9 g/mol |

IUPAC Name |

[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28- |

InChI Key |

VYGQUTWHTHXGQB-YFAKFODJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Hypothetical Bioconversion from Other Retinoid Precursors

Bioconversion from Carotenoids

Provitamin A carotenoids from the diet are a primary source of retinoids in the body. The enzymatic cleavage of these carotenoids can lead to the formation of various retinal isomers.

Specifically, enzyme preparations from rat liver and intestine have been shown to convert highly purified 9-cis-β-carotene into a mixture of retinals, including 9-cis, all-trans, and 13-cis-retinal (B14616). nih.gov It is conceivable that a subsequent isomerization step could convert these initial products to 9,13-dicis-retinal. This retinal isomer would then be available for reduction to 9,13-dicis-retinol by retinol (B82714) dehydrogenases. Finally, the resulting 9,13-dicis-retinol could be esterified to 9-cis,13-cis-retinyl palmitate by the enzyme lecithin:retinol acyltransferase (LRAT), which is responsible for the esterification of retinol to form retinyl esters for storage. nih.gov

Isomerization of other Retinoids

Another hypothetical pathway involves the isomerization of more common retinoid isomers already present in the body. An isomerase activity has been identified that specifically transforms 9-cis-retinal (B17824) into 9,13-dicis-retinal. oup.com This suggests a potential enzymatic route for the direct production of the 9,13-dicis retinoid backbone. Once formed, 9,13-dicis-retinal could be reduced to 9,13-dicis-retinol and subsequently esterified to form 9-cis,13-cis-retinyl palmitate.

Furthermore, studies on the bioactivity of various vitamin A esters have been conducted. The biological activity of different isomers of vitamin A acetate (B1210297) and palmitate was determined using rat vaginal smear assays. The results provide a comparison of the relative biopotency of these isomers.

| Vitamin A Palmitate Isomer | Relative Bioactivity nih.gov |

|---|---|

| all-trans | 1.00 |

| 13-cis | 0.73 |

| 11-cis | 0.34 |

| 9-cis | 0.19 |

| 7-cis | 0.14 |

| 9,13-dicis | 0.21 |

| 11,13-dicis | 0.20 |

| 9,11-dicis | ~0.04 |

| 7,11-dicis | ~0.12 |

These hypothetical pathways underscore the complexity of retinoid metabolism and the potential for the formation of a diverse array of geometric isomers, each with distinct biological activities. Further research is needed to fully elucidate the specific enzymatic machinery responsible for the synthesis of 9-cis,13-cis-retinyl palmitate in vivo.

Metabolic Fates and Bioconversion Pathways of Retinol, Palmitate, 9 Cis,13 Cis

Enzymatic Hydrolysis of Retinyl Esters

Retinyl esters, such as retinol (B82714), palmitate, 9-cis,13-cis-, represent the primary storage form of vitamin A in the body, predominantly in the liver and retinal pigment epithelium (RPE). nih.govmdpi.com Before they can be utilized, these esters must first be hydrolyzed to release retinol. nih.gov

The enzymatic landscape governing the flux between retinol and its esters is dominated by two key enzyme systems: Lecithin:Retinol Acyltransferase (LRAT) and Retinyl Ester Hydrolases (REH).

Lecithin:Retinol Acyltransferase (LRAT) is a crucial enzyme that catalyzes the esterification of all-trans-retinol to form all-trans-retinyl esters, which are then stored. nih.govwikipedia.orgjensenlab.org LRAT is highly expressed in the liver and the RPE of the eye. nih.govnih.gov In the context of 9-cis,13-cis-retinyl palmitate, while LRAT is primarily associated with the esterification of all-trans-retinol, the metabolic pathways of various retinoid isomers are interconnected. nih.govnih.gov The esterification of 9-cis-retinol (B22316) has been observed in hepatic cell lines, a process likely mediated by acyl-CoA:retinol acyltransferase and LRAT. nih.gov

Retinyl Ester Hydrolase (REH) activities are responsible for the hydrolysis of stored retinyl esters, releasing retinol for subsequent metabolic processes. mdpi.comnih.govnih.gov In the eye, REH enzymes are critical for the visual cycle. nih.gov Studies on the substrate specificity of REH in the retinal pigment epithelium have shown a preference for 11-cis-retinyl palmitate over other isomers like 9-cis-, 13-cis-, and all-trans-retinyl palmitates. nih.gov The rate of hydrolysis for these other isomers is significantly lower. nih.gov This suggests that while 9-cis,13-cis-retinyl palmitate can be hydrolyzed, it is not the preferred substrate for the REH enzymes involved in the visual cycle. nih.gov

| Enzyme System | Primary Function | Relevance to 9-cis,13-cis-Retinyl Palmitate |

| Lecithin:Retinol Acyltransferase (LRAT) | Esterification of retinol to form retinyl esters for storage. nih.govnih.govwikipedia.org | Likely involved in the esterification of the 9-cis-retinol isomer. nih.gov |

| Retinyl Ester Hydrolase (REH) | Hydrolysis of stored retinyl esters to release retinol. mdpi.comnih.govnih.gov | Can hydrolyze 9-cis-retinyl palmitate, but at a much lower rate than the preferred 11-cis isomer. nih.gov |

Oxidative Metabolism to Corresponding Aldehydes and Acids

Following hydrolysis, the released 9-cis,13-cis-retinol (B135769) can undergo a two-step oxidation process to form the corresponding retinaldehyde and retinoic acid, which are the biologically active forms of the retinoid. wikipedia.orgyoutube.com

The first step in the oxidation cascade is the conversion of retinol to retinaldehyde, a reaction catalyzed by a family of enzymes known as retinol dehydrogenases (RDHs). wikipedia.orgnih.gov These enzymes exhibit varying degrees of stereospecificity.

Several RDHs have been identified, with some showing a preference for specific cis or trans isomers of retinol. wikipedia.orgnih.gov For instance, a stereospecific human enzyme has been identified that preferentially catalyzes the oxidation of 9-cis-retinol to 9-cis-retinaldehyde. sigmaaldrich.com This enzyme shows significantly less activity with 13-cis-retinol and no activity with all-trans-retinol. sigmaaldrich.com

RDH12, another member of this family, can utilize both cis and trans retinoid isomers as substrates. wikipedia.org Conversely, RDH13 has been shown to have activity with both all-trans and 9-cis-retinol. uniprot.orgmedchemexpress.comusbio.net

The enzyme Crad3 is recognized for its high efficiency in converting 9-cis-retinol to 9-cis-retinal (B17824). nih.gov

The second oxidative step involves the conversion of retinaldehyde to retinoic acid, catalyzed by retinaldehyde dehydrogenases (RALDHs). nih.gov

Similar to RDHs, RALDHs also exhibit isomer specificity. Studies have shown that some RALDHs can efficiently catalyze the conversion of both all-trans- and 9-cis-retinal to their corresponding acids. nih.gov However, 13-cis-retinal (B14616) is generally not an efficient substrate for these enzymes. nih.gov

This suggests that the metabolic pathway favors the formation of all-trans- and 9-cis-retinoic acid. nih.gov

| Enzyme Family | Function | Substrate Specificity Relevant to 9-cis,13-cis- Isomers |

| Retinol Dehydrogenases (RDHs) | Oxidation of retinol to retinaldehyde. wikipedia.orgnih.gov | Some RDHs are stereospecific for 9-cis-retinol. sigmaaldrich.comnih.gov Others, like RDH13, can act on both all-trans and 9-cis-retinol. uniprot.orgmedchemexpress.comusbio.net |

| Retinaldehyde Dehydrogenases (RALDHs) | Oxidation of retinaldehyde to retinoic acid. nih.gov | Can convert 9-cis-retinal to 9-cis-retinoic acid, but are less efficient with 13-cis-retinal. nih.gov |

Potential for Further Isomerization within Metabolic Cascades

The metabolism of retinoids is not a linear pathway, and various isomers can be interconverted. Following the initial hydrolysis and oxidation of retinol, palmitate, 9-cis,13-cis-, the resulting retinoid intermediates can undergo further isomerization.

Formation of 9-cis-Retinoic Acid: The oxidation of 9-cis-retinol, derived from the hydrolysis of its palmitate ester, directly leads to the formation of 9-cis-retinal and subsequently 9-cis-retinoic acid. nih.govsigmaaldrich.compnas.org This isomer is a known ligand for retinoid X receptors (RXRs). nih.gov

Formation of 13-cis-Retinoic Acid: The formation of 13-cis-retinoic acid from 13-cis-retinol is theoretically possible through sequential oxidation. who.int However, the presence of significant amounts of 13-cis-retinol or 13-cis-retinal in tissues has not been firmly established. who.int It is more commonly thought to be formed through the isomerization of all-trans-retinoic acid. who.intsigmaaldrich.com

Formation of 9,13-dicis-Retinoic Acid: This isomer has been identified as a metabolite of 9-cis-retinoic acid. who.int This indicates that once 9-cis-retinoic acid is formed, it can be further isomerized in the body. who.int

Interaction with Cytochrome P450 Enzymes in Retinoid Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the catabolism and elimination of retinoids, including the various isomers of retinoic acid. youtube.com

Studies using human liver microsomes have identified several CYP enzymes involved in the metabolism of 9-cis- and 13-cis-retinoic acid. capes.gov.brnih.gov

For 9-cis-retinoic acid, CYPs 3A4/5, 2B6, 2C8, 2A6, and 2C9 have been implicated in its metabolism to hydroxylated and oxo- forms. capes.gov.brnih.gov

Similarly, the metabolism of 13-cis-retinoic acid involves CYPs 2B6, 2C8, 3A4/5, and 2A6. nih.gov

Furthermore, certain retinoids, including 9-cis-retinal and 9-cis-retinoic acid, can induce the expression of CYP3A4, suggesting a feedback mechanism where retinoids can influence their own metabolism. nih.gov

| Cytochrome P450 Isoform | Role in Retinoid Metabolism |

| CYP3A4/5, CYP2B6, CYP2C8, CYP2A6, CYP2C9 | Metabolism of 9-cis-retinoic acid. capes.gov.brnih.gov |

| CYP2B6, CYP2C8, CYP3A4/5, CYP2A6 | Metabolism of 13-cis-retinoic acid. nih.gov |

| CYP3A4 | Expression can be induced by 9-cis-retinal and 9-cis-retinoic acid. nih.gov |

Intracellular Trafficking and Binding Protein Interactions of Retinol, Palmitate, 9-cis,13-cis-

The metabolic journey of retinoids, including the specific isomer Retinol, palmitate, 9-cis,13-cis-, is intricately controlled by a series of binding proteins that ensure its proper transport, storage, and delivery to target enzymes. As a retinyl ester, Retinol, palmitate, 9-cis,13-cis- must first undergo hydrolysis by retinyl ester hydrolases (REH) to release its retinol moiety, in this case, 9-cis,13-cis-retinol. This free retinol is then chaperoned within the aqueous environment of the cell by specific intracellular binding proteins to prevent non-specific oxidation and guide it through its metabolic pathways.

Cellular Retinol-Binding Proteins (CRBPs)

Once inside the cell, free retinol is immediately bound by Cellular Retinol-Binding Proteins (CRBPs). These proteins are essential for solubilizing the hydrophobic retinol molecule, protecting it from degradation, and channeling it as a substrate to specific enzymes for either esterification for storage or oxidation to retinaldehyde, a precursor for retinoic acid synthesis. nih.gov

There are four main types of CRBPs (CRBP1, CRBP2, CRBP3, and CRBP4), with CRBP1 being the most widely expressed. nih.govwho.int CRBP1 plays a crucial role in maintaining retinoid homeostasis by regulating the flow of retinol towards either storage as retinyl esters via lecithin:retinol acyltransferase (LRAT) or conversion to retinoic acid. nih.gov The expression of CRBPs is correlated with increased rates of retinoid uptake into tissues and influences the metabolic fate of the retinoid. researchgate.net

While specific data on the interaction of 9-cis,13-cis-retinol with CRBPs is scarce, research on individual cis-isomers provides significant insights. Studies have demonstrated that both CRBPI and CRBPII can bind 9-cis-retinol with high affinity, although this affinity is somewhat lower than for all-trans-retinol. researchgate.net This indicates that the cis-configuration of the polyene tail is accommodated within the binding pocket of these proteins, suggesting that 9-cis,13-cis-retinol would also be recognized and chaperoned by CRBPs following its hydrolysis from the palmitate ester.

Table 1: Binding Affinities of Retinoid Isomers to Cellular Retinol-Binding Proteins (CRBPs)

| Retinoid Isomer | Binding Protein | Apparent Dissociation Constant (K'd) |

|---|---|---|

| 9-cis-Retinol | CRBPI | 11 nM |

| 9-cis-Retinol | CRBPII | 68 nM |

| 9-cis-Retinal | CRBPI | 8 nM |

| 9-cis-Retinal | CRBPII | 5 nM |

This table summarizes the high-affinity binding of 9-cis-retinoids to CRBPI and CRBPII, as determined by fluorescence spectroscopy. Data from researchgate.net.

Retinol-Binding Protein (RBP) and Cell Surface Receptors (e.g., STRA6)

The primary mechanism for delivering retinol from liver stores to peripheral tissues is via the circulatory system, where it is bound to plasma Retinol-Binding Protein (RBP), also known as RBP4. nih.gov This RBP-retinol complex, known as holo-RBP, travels through the bloodstream and interacts with a specific cell surface receptor, Stimulated by Retinoic Acid 6 (STRA6). researchgate.netoup.com

STRA6 is a unique multi-transmembrane protein that functions as both a receptor for holo-RBP and a transporter for retinol. oup.com The binding of holo-RBP to the extracellular domain of STRA6 triggers the release of retinol from RBP and facilitates its translocation across the cell membrane. nih.gov This transport process is highly efficient and does not involve the internalization of the RBP molecule itself. grantome.com

Once inside the cell, the transported retinol is handed off to an intracellular acceptor, primarily CRBP1, which directly associates with the intracellular loops of STRA6. nih.govsemanticscholar.org The efficiency of this retinol uptake is significantly enhanced by the enzymatic activity of Lecithin:Retinol Acyltransferase (LRAT), which esterifies the newly arrived retinol. This esterification effectively traps retinol inside the cell and regenerates apo-CRBP1 (unbound CRBP1), allowing it to accept more retinol from STRA6 and thus driving the inward flux. nih.govnih.gov

The STRA6 transporter is not just a passive channel; it is a dynamic, bidirectional transporter whose activity can be modulated. grantome.comunilink.it Research has shown that certain retinoids can influence STRA6 function. For instance, compounds like 9-cis-retinal can inhibit the STRA6-mediated loading of retinol onto apo-RBP (the reverse transport process) and promote the forward transport of retinol from holo-RBP to CRBP1. nih.gov This suggests that the isomeric form of the retinoid can influence the transport dynamics at the cell surface, a finding that may have implications for the cellular uptake of 9-cis,13-cis-retinol.

In addition to its transport function, the binding of holo-RBP to STRA6 also activates an intracellular signaling cascade, involving the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. researchgate.netnih.gov This dual role makes STRA6 a critical regulator of both vitamin A homeostasis and cellular signaling. semanticscholar.org

Table 2: Key Proteins in the Intracellular Trafficking of Retinol

| Protein | Type | Primary Function | Interaction with Retinoids |

|---|---|---|---|

| CRBP1 | Intracellular Binding Protein | Solubilizes and chaperones intracellular retinol; delivers retinol to enzymes. nih.gov | Binds all-trans-retinol and 9-cis-retinol with high affinity. researchgate.net |

| RBP4 (RBP) | Plasma Transport Protein | Transports retinol from the liver to peripheral tissues via the bloodstream. nih.gov | Forms a 1:1 complex with retinol (holo-RBP). pharmaffiliates.com |

| STRA6 | Transmembrane Receptor/Transporter | Binds holo-RBP and facilitates retinol transport across the cell membrane. researchgate.netoup.com | Mediates uptake of retinol from holo-RBP; its activity can be modulated by cis-retinoids. nih.gov |

| LRAT | Intracellular Enzyme | Esterifies retinol to form retinyl esters for storage, driving cellular uptake. nih.gov | Couples with the STRA6/CRBP1 complex to enhance retinol influx. nih.gov |

Molecular Mechanisms and Receptor Interactions

Ligand Binding Properties of Related Isomers to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The binding affinity and specificity of various retinoid isomers to RARs and RXRs are critical determinants of their biological activity. While RARs can bind both all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) with high affinity, RXRs exhibit a striking selectivity for 9-cis-RA. pnas.orgbioscientifica.comescholarship.org

| Receptor | 9-cis-Retinoic Acid | all-trans-Retinoic Acid |

|---|---|---|

| mRXRa | 15.7 | No Binding |

| mRXRβ | 18.3 | No Binding |

| mRXRγ | 14.1 | No Binding |

| mRARa | 0.24 | 0.20 |

| mRARβ | 0.40 | 0.36 |

| mRARγ | 0.70 | 0.20 |

Data sourced from a study on mouse (m) receptors. "No Binding" indicates that no significant binding was detected. pnas.org

9-cis-retinoic acid has been identified as a high-affinity ligand for all three subtypes of RXRs (α, β, and γ). pnas.orgnih.govnih.gov This specificity is a key aspect of retinoid signaling, as RXRs can form heterodimers with other nuclear receptors, thereby expanding the range of genes that can be regulated by retinoids. cancer.govnih.gov The crystal structure of the human RXRα ligand-binding domain bound to 9-cis-RA has revealed the molecular basis for this selectivity. escholarship.org The shape of the RXR ligand-binding pocket accommodates the bent conformation of 9-cis-RA, while it is incompatible with the linear structure of all-trans-RA. bioscientifica.com Although 9-cis-RA is a potent activator of RXRs, its presence in sufficient physiological concentrations in mammalian organisms to mediate RXR signaling has been a subject of debate. nih.gov

Recent research has identified 9-cis,13,14-dihydroretinoic acid (9CDHRA) as an endogenous RXR ligand in mice. cancer.govnih.gov This compound binds to and transactivates RXRs, and its discovery has provided a potential answer to the long-standing question of the identity of the physiological RXR ligand. cancer.govnih.govresearchgate.net Studies have shown that 9CDHRA can rescue the phenotype of mice with compromised RXR signaling. cancer.govnih.gov The identification of 9CDHRA and its metabolic pathways suggests a novel branch of vitamin A metabolism. nih.govoup.com

Gene Transcription Regulation Modulated by Retinoid Receptor Activation

Upon ligand binding, RARs and RXRs undergo a conformational change that allows them to recruit coactivator or corepressor proteins. youtube.comyoutube.com This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription. youtube.comyoutube.com Retinoids can regulate the expression of hundreds of genes involved in critical cellular processes. nih.gov The regulation can be direct, through the binding of the receptor-ligand complex to RAREs, or indirect, through interactions with other transcription factors. fao.org

The formation of heterodimers between RARs and RXRs is a central mechanism in retinoid signaling. youtube.com These heterodimers bind to RAREs and regulate gene expression in response to retinoic acid. youtube.com The specific combination of RAR and RXR subtypes, as well as the bound ligand, can lead to differential gene regulation.

Downstream Cellular Signaling Pathways Implicated by Retinoid Action

The activation of retinoid receptors triggers a cascade of downstream signaling events that influence a wide array of cellular functions. These include cell proliferation, differentiation, and apoptosis. nih.govcapes.gov.br For instance, retinoid signaling plays a crucial role in embryonic development, tissue homeostasis, and lipid metabolism. nih.gov

One of the key downstream targets of retinoid signaling is the transforming growth factor-beta (TGF-β) pathway. nih.gov Retinoic acid can induce the deposition of fibronectin, a target of TGF-β signaling, which in turn regulates endothelial cell proliferation and vascular remodeling. nih.gov Furthermore, retinoid signaling can influence the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), to control cell proliferation. nih.gov

The intricate network of downstream signaling pathways highlights the pleiotropic effects of retinoids and their importance in maintaining cellular and physiological balance. Dysregulation of these pathways has been implicated in various pathological conditions.

Analytical Methodologies for the Characterization of Retinol, Palmitate, 9 Cis,13 Cis

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of retinoids due to its ability to perform separations under mild conditions, which is crucial for these light-, heat-, and oxygen-sensitive compounds. oomvanlieshout.net Both normal-phase and reversed-phase modes are utilized, each offering distinct advantages for the separation of retinyl palmitate isomers.

The separation of the geometric isomers of retinyl palmitate is a complex task requiring carefully optimized chromatographic conditions.

Normal-Phase (NP-HPLC): NP-HPLC is highly effective for separating cis/trans isomers of retinoids. nih.gov Systems using silica (B1680970) gel columns have demonstrated successful separation of all-trans isomers from cis isomers like 9-cis and 13-cis-retinyl palmitate. tandfonline.com This mode is often preferred when the primary goal is to resolve and quantify the individual geometric isomers. For instance, a normal-phase method using a Zorbax SIL column can effectively resolve isomers of retinol (B82714), the parent alcohol of retinyl esters. nih.gov

Reversed-Phase (RP-HPLC): RP-HPLC is the most widely used technique for the analysis of retinoids in various samples, including cosmetic products and biological tissues. nih.govresearchgate.net Columns with C18 and C30 stationary phases are commonly employed. oomvanlieshout.netresearchgate.net C30 columns, in particular, are recognized for their superior ability to resolve structurally similar retinoid and carotenoid isomers. oomvanlieshout.netnih.gov However, a significant challenge with RP-HPLC is the potential for co-elution of isomers. tandfonline.com For example, some methods report that on a C18 column, 13-cis-retinyl palmitate is not separated from the all-trans isomer, while the 9-cis isomer is only partially resolved. tandfonline.com Achieving baseline separation of isomers like 9-cis, 13-cis, and all-trans retinoic acid has been accomplished using specialized non-porous silica C18 columns, indicating that column selection is paramount. nih.gov

Table 1: Example HPLC Parameters for Retinoid Isomer Separation

| Parameter | Normal-Phase HPLC nih.gov | Reversed-Phase HPLC nih.gov |

|---|---|---|

| Column | Zorbax SIL (4.6 x 250 mm, 5 µm) | Non-porous silica C18 |

| Mobile Phase | 0.4% 2-propanol in hexane (B92381) | Gradient elution |

| Flow Rate | 2 mL/min | Not specified |

| Separated Analytes | 13-cis-Retinol (B135769), 9-cis-Retinol (B22316), all-trans-Retinol | 9-cis-Retinoic acid, 13-cis-Retinoic acid, all-trans-Retinoic acid |

The conjugated polyene structure of retinoids results in strong molar absorptivity, making them well-suited for spectrophotometric detection. oomvanlieshout.net

UV-Vis Spectroscopy: This is the most common detection method coupled with HPLC for retinoid analysis. nih.govresearchgate.net Detection is typically performed at the absorption maximum (λmax) of the all-trans isomer, which is around 325 nm for retinol and its esters. nih.govsielc.com It is a robust technique for quantification, although it may lack the specificity to distinguish between co-eluting isomers without complete chromatographic separation. oomvanlieshout.net The specific isomeric configuration can slightly alter the UV spectrum; for instance, a shift in the position of a double bond out of conjugation can cause a hypsochromic (blue) shift in the λmax. nih.gov

Fluorescence Spectroscopy: Fluorescence detection offers higher sensitivity and selectivity for certain retinoids compared to UV-Vis detection. tandfonline.com Retinol and its esters are naturally fluorescent. For retinol analysis, an excitation wavelength of 348 nm and an emission wavelength of 470 nm can be utilized for sensitive quantification. jfda-online.com This method is particularly advantageous for analyzing samples with low concentrations of the target analyte. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

To overcome the identification challenges of UV detection, mass spectrometry is employed as a more definitive analytical tool. oomvanlieshout.net When coupled with liquid chromatography (LC-MS), it provides confident identification and accurate quantification of retinoids, even in complex matrices.

Tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and specificity, making it ideal for the quantitative analysis of multiple retinoid isomers simultaneously. nih.govthermofisher.comoup.com This approach involves selecting a specific parent ion and monitoring its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). thermofisher.comuaeu.ac.ae

Positive ion atmospheric pressure chemical ionization (APCI) is often the preferred ionization source as it provides excellent sensitivity for the simultaneous determination of retinol and its esters. oomvanlieshout.netnih.gov The ion at m/z 269, corresponding to the retinoid backbone after loss of water (from retinol) or the fatty acid (from retinyl esters), is frequently used for quantification. oomvanlieshout.neteurofins.com LC-MS/MS is indispensable for differentiating isobaric compounds, such as α-retinyl esters from retinyl esters, by leveraging their unique fragmentation patterns, thereby preventing analytical misinterpretation. nih.gov

Table 2: Example Mass Spectrometry Parameters for Retinoid Analysis

| Technique | Ionization Mode | Monitored Ion/Transition | Application | Reference |

|---|---|---|---|---|

| LC-MS (SIM) | Positive Ion APCI | m/z 269 | Quantification of retinol and retinyl palmitate | oomvanlieshout.net |

| LC-MS/MS (MRM) | Positive Ion ESI | Analyte-specific transitions | Quantification of 12 retinoids and metabolites | thermofisher.comthermofisher.com |

| SFE-SFC-MS/MS | APCI | 269.2 -> 92.9 da | Quantification of retinyl acetate (B1210297) and retinyl palmitate | eurofins.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic molecules, including retinoid isomers. nih.gov While HPLC and MS can separate and detect isomers, NMR provides detailed information about the molecular structure, confirming the exact position and configuration (cis or trans) of double bonds.

¹H-NMR spectroscopy can be used for both qualitative and quantitative analysis. elsevierpure.com Specific protons in the retinoid structure give rise to characteristic signals in the spectrum. For instance, ¹H-NMR has been used to quantify retinyl palmitate in vitamin tablets by integrating the H-15 signal at δ 4.69 ppm relative to an internal standard, a method that avoids the need for chromatographic separation. elsevierpure.com Similarly, ¹³C-NMR provides information on the carbon skeleton, which can be used to differentiate isomers and characterize the fatty acid ester component. researchgate.net Though a powerful tool, its lower sensitivity compared to MS means it is typically used for the analysis of pure standards or highly concentrated samples for definitive structural confirmation rather than for routine quantification in biological matrices.

Chromatographic Challenges in Separating Retinyl Palmitate Isomers

The analysis of retinyl palmitate isomers is fraught with several chromatographic challenges that must be carefully managed to ensure accurate results.

Isomer Co-elution: The primary challenge is achieving complete separation of all geometric isomers. tandfonline.com As mentioned, isomers like 13-cis and all-trans-retinyl palmitate frequently co-elute in common reversed-phase systems, which can lead to inaccurate quantification. tandfonline.com The structural similarity between different retinoid families, such as α-retinyl esters and retinyl esters, also leads to co-elution, potentially causing an overestimation of certain forms. nih.gov Overcoming this requires extensive method development, often involving the use of specialized columns like C30 and careful optimization of the mobile phase. nih.gov

Analyte Carry-over: The high lipophilicity of retinyl palmitate makes it prone to adsorbing onto surfaces within the HPLC system, such as the injector needle, valve, and column. chromforum.org This can result in carry-over, where a portion of the analyte from a concentrated sample appears in subsequent blank or low-concentration sample injections, compromising the accuracy of the results. chromforum.org Mitigating this issue often requires implementing rigorous and time-consuming wash cycles with strong, non-polar solvents between injections. chromforum.org

Analyte Instability: Retinoids are notoriously unstable in the presence of light, heat, and atmospheric oxygen. aafco.org Exposure to these elements during sample preparation and analysis can induce isomerization, converting one isomer to another (e.g., all-trans to 9-cis upon light exposure). tandfonline.com This degradation complicates the accurate determination of the original isomeric profile of the sample. Therefore, all sample handling and analysis must be conducted under protected conditions, often using amber vials and antioxidant-stabilized solvents.

Sample Preparation Techniques for Retinoid Analysis

The accurate quantification and characterization of retinoids, including the specific isomer Retinol, palmitate, 9-cis,13-cis-, from various biological and commercial matrices are critically dependent on the sample preparation methodology. The primary goals of sample preparation are to extract the retinoids from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. Given the instability of retinoids in the presence of light, heat, and oxygen, all preparation steps should be conducted under subdued light and controlled temperatures.

Several techniques are commonly employed for the extraction and cleanup of retinoids, with the choice of method depending on the nature of the sample matrix (e.g., serum, plasma, tissues, milk, cosmetic creams). The most prevalent methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for the separation of retinoids from aqueous samples like serum and plasma, as well as from homogenized tissues. This method partitions the analytes between two immiscible liquid phases. Typically, a water-immiscible organic solvent is used to extract the lipophilic retinoids from the aqueous sample.

Key steps in a typical LLE procedure for retinoids from serum or plasma include:

Acidification: The sample is often acidified to a pH of 3-4 to ensure that acidic retinoids are in their non-ionized form, enhancing their extraction into organic solvents. who.int

Solvent Extraction: An organic solvent, or a mixture of solvents, is added to the sample. Common solvents include hexane, diethyl ether, chloroform (B151607), methanol (B129727), acetonitrile (B52724), and ethyl acetate. who.intnih.gov The mixture is vortexed or shaken to facilitate the transfer of retinoids into the organic phase.

Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

Drying and Reconstitution: The organic layer containing the retinoids is collected, dried under a stream of nitrogen or argon to prevent oxidation, and then reconstituted in a small volume of a solvent compatible with the analytical instrument, such as the mobile phase used in high-performance liquid chromatography (HPLC). who.intnih.gov

For solid or semi-solid samples like tissues or creams, a homogenization step in an appropriate solvent is required before LLE. who.int For cosmetic creams, methanol is often used to dissolve the sample before extraction. aseancosmetics.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is another common technique for sample cleanup and concentration. It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to selectively retain the analytes of interest while interfering substances are washed away.

A general SPE procedure for retinoid analysis involves:

Conditioning: The SPE sorbent is conditioned with a solvent to activate it.

Sample Loading: The sample, often pre-treated (e.g., by protein precipitation and dilution), is loaded onto the sorbent.

Washing: The sorbent is washed with a solvent that removes interfering compounds but leaves the retinoids bound to the sorbent.

Elution: The retained retinoids are eluted from the sorbent using a stronger solvent. The eluate is then typically evaporated and reconstituted for analysis.

For instance, a rapid SPE method for determining retinol and α-tocopherol in human breast milk has been developed using C18 micro-titration plates. researchgate.net

Protein Precipitation

For biological samples with high protein content, such as serum or plasma, direct protein precipitation can be a simple and effective initial step. This involves adding an organic solvent, like acetonitrile, to the sample to denature and precipitate the proteins. nih.gov After centrifugation to pellet the precipitated proteins, the supernatant containing the retinoids can be directly injected for analysis or subjected to further cleanup steps like LLE or SPE. nih.gov

Saponification

In some food and supplement analyses, a saponification step is employed. eurofins.com This involves heating the sample with a strong base, which cleaves the ester linkage of retinyl esters like retinyl palmitate, liberating retinol. The resulting retinol is then extracted and analyzed. eurofins.com This method is useful for determining total vitamin A content but does not allow for the quantification of individual retinyl esters.

Detailed Research Findings

Research has focused on developing sensitive and specific methods for the simultaneous analysis of multiple retinoid isomers. For example, a UHPLC-MS/MS method was developed for the measurement of multiple retinoids in human serum. nih.gov This study found that for most retinoids, a liquid-liquid extraction with hexanes provided the best sensitivity. nih.gov However, for hydroxylated metabolites, a direct protein precipitation with acetonitrile was recommended due to poor recovery with hexane extraction. nih.gov

The use of deuterated internal standards is highly recommended to monitor and correct for any isomerization that may occur during sample preparation and analysis. nih.gov It is crucial to protect samples from light throughout the entire process to prevent photoisomerization of the retinoids. who.int

The following tables summarize various sample preparation techniques reported in the literature for retinoid analysis, which would be applicable for the characterization of Retinol, palmitate, 9-cis,13-cis-.

Table 1: Liquid-Liquid Extraction (LLE) Parameters for Retinoid Analysis

| Sample Matrix | Pre-treatment | Extraction Solvent(s) | Key Findings |

|---|---|---|---|

| Human Serum | Addition of acetonitrile and 4N HCl | Hexanes (twice) | Good sensitivity for retinoic acid isomers. nih.gov |

| Rat Prostate | Homogenization | Chloroform and methanol | Suitable for small tissue samples. who.int |

| Cosmetic Creams | Dissolved in methanol | n-hexane | Effective for separating retinoids from the cream base. aseancosmetics.orgasean.org |

Table 2: Other Sample Preparation Techniques for Retinoid Analysis

| Technique | Sample Matrix | Key Reagents/Materials | Purpose |

|---|---|---|---|

| Protein Precipitation | Human Serum | Acetonitrile | Simple method for removing proteins before analysis. nih.gov |

| Solid-Phase Extraction (SPE) | Human Breast Milk | C18 micro-titration plates | Rapid cleanup and concentration of analytes. researchgate.net |

| Saponification | Foods and Supplements | Strong base (e.g., KOH) | To determine total retinol content by hydrolyzing retinyl esters. eurofins.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Retinol, palmitate, 9-cis,13-cis- |

| Retinol |

| Retinyl palmitate |

| all-trans-retinyl palmitate |

| 9-cis-retinoic acid |

| 13-cis-retinoic acid |

| α-tocopherol |

Research on the Biological Relevance and Presence of 9 Cis,13 Cis Retinyl Palmitate

Natural Occurrence and Distribution in Biological Systems

While the direct detection of 9-cis,13-cis-retinyl palmitate in tissues and fluids is not extensively documented, its metabolic product, 9,13-di-cis-retinoic acid, has been identified in human plasma. This suggests the presence of its precursor, 9-cis,13-cis-retinyl palmitate, likely originating from dietary sources.

Detection in Specific Tissues or Fluids

Following the consumption of turkey liver, a significant source of vitamin A, 9,13-di-cis-retinoic acid was identified for the first time in human plasma as a physiological metabolite of vitamin A. nih.govepa.gov In one study, the concentration of 9,13-di-cis-retinoic acid in human plasma rose to 57 nmol/L within four hours after consuming a meal of turkey liver. who.int This finding points to the existence of its parent compound, likely 9-cis,13-cis-retinyl palmitate, in dietary sources and its subsequent metabolism in the human body.

Role as a Minor Isomer in Retinoid Pools

Within the broader pool of vitamin A and its various isomers, 9-cis,13-cis-retinyl palmitate is considered a minor constituent. The predominant form of stored vitamin A in animals is all-trans-retinyl palmitate. wikipedia.org

Commercially available information on vitamin A palmitate composition indicates that the all-trans isomer is the most abundant form, typically accounting for about 94% of the total. In comparison, the 13-cis isomer constitutes around 5%, while the 9-cis isomer is present at less than 1%. medchemexpress.commedchemexpress.com This suggests that the 9-cis,13-cis isomer would be present in even smaller quantities.

Its Relationship to the Formation of Biologically Active 9-cis-Retinoic Acid or 13-cis-Retinoic Acid

The biological significance of 9-cis,13-cis-retinyl palmitate likely lies in its potential to be converted into biologically active forms of retinoic acid, namely 9-cis-retinoic acid and 13-cis-retinoic acid. This conversion is a multi-step process initiated by the hydrolysis of the palmitate ester.

Retinyl esters are hydrolyzed by retinyl ester hydrolases to yield the corresponding retinol (B82714) isomer and palmitic acid. nih.gov Studies on pig liver homogenates have demonstrated that various isomers of retinyl palmitate are substrates for these enzymes. Notably, the hydrolysis of cis-isomers, including 9,13-cis-retinyl palmitate, was found to be more rapid than that of all-trans-retinyl palmitate. nih.gov

The hydrolysis of 9-cis,13-cis-retinyl palmitate would release 9,13-di-cis-retinol. This retinol isomer can then undergo oxidation to form 9,13-di-cis-retinal and subsequently 9,13-di-cis-retinoic acid. While the specific enzymes responsible for the oxidation of 9,13-di-cis-retinol have not been fully characterized, various cytochrome P450 isozymes are known to be involved in the oxidation of other retinal isomers to their corresponding retinoic acids. nih.gov

Furthermore, 9,13-di-cis-retinoic acid can be a metabolic precursor to other biologically active isomers. It has been shown to be a major metabolite of 9-cis-retinoic acid, and isomerization between these two forms can occur. who.intnih.govnih.gov Additionally, 9-cis-retinoic acid itself can isomerize to 13-cis-retinoic acid and all-trans-retinoic acid. who.int Therefore, 9-cis,13-cis-retinyl palmitate can indirectly contribute to the pools of both 9-cis-retinoic acid and 13-cis-retinoic acid through a series of enzymatic conversions.

Stability and Degradation Pathways within Biological Matrices

The stability of retinoids, including retinyl palmitate isomers, is influenced by factors such as light, heat, and the presence of oxidizing agents. mdpi.com While specific data on the stability of 9-cis,13-cis-retinyl palmitate in biological matrices is limited, general principles of retinoid degradation apply.

The initial step in the degradation of 9-cis,13-cis-retinyl palmitate within a biological system is its hydrolysis by retinyl ester hydrolases, as discussed previously. nih.gov This enzymatic cleavage releases 9,13-di-cis-retinol and palmitic acid. The resulting 9,13-di-cis-retinol is then subject to further metabolism.

The degradation of retinoids often involves oxidation. For instance, 9-cis-retinoic acid can be metabolized to more polar compounds, such as 9-cis-4-hydroxy- and 9-cis-4-oxoretinoic acid. who.int It is plausible that 9,13-di-cis-retinoic acid, formed from 9-cis,13-cis-retinyl palmitate, follows similar oxidative degradation pathways.

Isomerization is another key aspect of retinoid metabolism and degradation. The various cis/trans isomers of retinoic acid can interconvert within the body. who.int For example, 9,13-di-cis-retinoic acid is known to be an isomerization product of 9-cis-retinoic acid. nih.gov This dynamic isomerization contributes to the complex metabolic fate of retinoids within biological systems.

The table below provides a summary of the relative hydrolysis rates of different retinyl palmitate isomers by pig liver homogenates.

| Retinyl Palmitate Isomer | Relative Hydrolysis Rate (Mean ± SE) |

| 9,13-cis- | 6.8 ± 0.5 |

| 13-cis- | 5.7 ± 0.5 |

| 9-cis- | 2.4 ± 0.1 |

| all-trans- | 1 |

Future Research Directions and Unexplored Academic Avenues

Elucidation of Specific Enzymatic Pathways for 9-cis,13-cis-Retinyl Palmitate Formation and Degradation in vivo

The biosynthesis and breakdown of retinyl esters are known to be governed by a suite of enzymes. However, the specificity of these enzymes for di-cis isomers like 9-cis,13-cis-retinyl palmitate is not well understood. Future research should focus on identifying the specific enzymatic players involved in its metabolism.

Key research questions would include investigating whether lecithin:retinol (B82714) acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT), the primary enzymes responsible for esterifying retinol, can utilize 9-cis,13-cis-retinol (B135769) as a substrate. Similarly, the activity of retinyl ester hydrolases (REHs) in breaking down 9-cis,13-cis-retinyl palmitate needs to be determined. It is also plausible that novel, yet-to-be-identified isomerases or dehydrogenases are involved in the formation of the 9-cis,13-cis configuration from other retinol isomers. nih.govresearchgate.net In vitro assays using purified enzymes and cell-based models could provide initial insights into these pathways. nih.govresearchgate.net

Detailed Investigation into Potential Direct Molecular Targets or Binding Partners

For retinoids to exert their biological effects, they often bind to specific proteins. The affinity of 9-cis,13-cis-retinyl palmitate or its corresponding alcohol, 9-cis,13-cis-retinol, for known retinoid-binding proteins is a critical area for investigation.

Future studies should explore the binding kinetics of these compounds with cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). Furthermore, while retinyl esters themselves are not typically ligands for nuclear receptors, the potential for 9-cis,13-cis-retinoic acid, which could be formed from 9-cis,13-cis-retinol, to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) warrants investigation. researchgate.net Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to quantify these binding affinities.

Advanced Spectroscopic and Structural Biology Studies

The unique three-dimensional structure of 9-cis,13-cis-retinyl palmitate, dictated by the cis configuration at two double bonds, will undoubtedly influence its chemical properties and molecular interactions. Advanced spectroscopic and structural biology techniques are essential to probe these features.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and elucidate the solution-state conformation of the molecule. Furthermore, should binding partners be identified, X-ray crystallography or cryogenic electron microscopy (cryo-EM) could provide atomic-level detail of the interactions between 9-cis,13-cis-retinyl palmitate or its derivatives and their protein targets. These structural insights are fundamental to understanding its biological function.

Development of Enhanced Analytical Techniques for Isomer-Specific Detection and Quantification

A significant hurdle in studying specific retinoid isomers is the difficulty in separating and accurately quantifying them from a complex mixture of other isomers. The development of more sophisticated analytical methods is therefore a prerequisite for advancing research in this area.

While High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for retinoid analysis, future efforts should focus on developing methods with higher resolution and sensitivity. tandfonline.comresearchgate.netresearchgate.net This could involve the use of novel stationary phases in HPLC columns or the application of multidimensional chromatography. Coupling these separation techniques with tandem mass spectrometry (MS/MS) would provide the high degree of selectivity and sensitivity required for detecting and quantifying trace amounts of 9-cis,13-cis-retinyl palmitate in biological samples. who.int

Computational Chemistry Approaches to Isomerization and Receptor Interactions

Computational chemistry offers a powerful in silico toolkit to complement experimental studies. Theoretical models can provide insights into the energetics of isomerization and the nature of receptor-ligand interactions.

Density functional theory (DFT) and complete active space second-order perturbation theory (CASPT2) can be used to model the potential energy surfaces for the isomerization of all-trans-retinyl palmitate to 9-cis,13-cis-retinyl palmitate, potentially identifying the most likely pathways and transition states. nih.govacs.org Molecular dynamics simulations can be employed to model the docking of 9-cis,13-cis-retinyl palmitate and its metabolites into the binding pockets of proteins, predicting binding affinities and identifying key interacting residues. chemrxiv.orgchemrxiv.org These computational approaches can help to prioritize experimental investigations and provide a deeper theoretical understanding of the molecule's behavior.

Future Research Approaches for 9-cis,13-cis-Retinyl Palmitate

| Research Area | Key Techniques | Objectives |

| Enzymatic Pathways | In vitro enzyme assays, Cell-based models, Mass spectrometry-based flux analysis | Identify enzymes for synthesis/degradation; Determine metabolic fate. |

| Molecular Targets | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Reporter gene assays | Quantify binding to proteins (CRBPs, etc.); Assess activation of nuclear receptors. |

| Structural Biology | High-Resolution NMR, X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM) | Determine 3D structure; Visualize interactions with binding partners. |

| Analytical Chemistry | Multidimensional HPLC, Tandem Mass Spectrometry (MS/MS) | Develop sensitive, isomer-specific quantification methods for biological samples. |

| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations | Model isomerization pathways; Predict protein docking and binding energies. |

Q & A

Q. Advanced Research Focus

- Receptor binding : 9-cis-RA binds RXR with high affinity (Kd = 2.1 nM), while 13-cis-RA primarily activates RAR .

- Stability : 13-cis-RA is more stable in circulation (t½ = 14 hrs vs. 9-cis-RA’s 8 hrs) due to resistance to non-enzymatic isomerization .

- Bioactivity : 13-cis-RA exhibits 75% of all-trans-RA’s transcriptional activity in cell-based assays, whereas 9-cis-RA shows dual RAR/RXR agonism .

What chromatographic challenges arise in distinguishing 9-cis and 13-cis retinyl palmitate isomers?

Q. Basic Research Focus

- Co-elution : Overlapping peaks occur with C18 columns; normal-phase C30 columns improve resolution .

- Isomerization during analysis : Light or heat exposure converts 9-cis to 13-cis. Mitigation requires amber vials, low-temperature autosamplers, and antioxidant additives (e.g., BHT) .

How do 9-cis and 13-cis retinyl palmitate isomers modulate CYP3A induction in hepatocytes?

Advanced Research Focus

In primary hepatocytes:

- 9-cis retinal induces CYP3A11 mRNA 4.4-fold, synergizing with TCPOBOP (a CAR receptor agonist) to 9.4-fold .

- 13-cis-RA shows weaker induction (2.0-fold), likely due to preferential RAR activation vs. RXR-mediated CAR pathways .

What enzymatic pathways govern 9-cis retinoic acid biosynthesis from retinyl palmitate?

Q. Advanced Research Focus

Ester hydrolysis : Retinyl palmitate → retinol via pancreatic lipase.

Oxidation : Retinol → retinaldehyde via retinol dehydrogenases (RDHs).

Isomerization : 9-cis retinol dehydrogenase (9cRDH) converts 9-cis retinol → 9-cis retinaldehyde, which is oxidized to 9-cis-RA .

Tissue specificity : 9cRDH is highly expressed in embryonic CNS and somites, explaining spatial RA signaling .

How does phosphatidylethanolamine (PE) catalyze dark isomerization of retinoids?

Advanced Research Focus

PE in lipid membranes facilitates Schiff base formation with retinal isomers, promoting double-bond shifts:

- Equilibrium : 75% trans and 25% cis at the δ13 bond (e.g., all-trans ⇌ 13-cis) .

- Irreversible isomerization : 11-cis → all-trans/13-cis mixture via nucleophilic attack at C-11 .

What in vitro assays quantify the allosteric effects of 11-cis retinyl esters on AWAT2?

Q. Advanced Research Focus

- Substrate competition assays : Measure ³H-labeled retinol esterification in the presence of 11-cis retinyl palmitate .

- Kinetic analysis : Calculate Vmax and Km using Lineweaver-Burk plots to confirm non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.